molecular formula C20H17F2NO4 B10940856 5-[(2,4-difluorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide

5-[(2,4-difluorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide

Cat. No.: B10940856
M. Wt: 373.3 g/mol
InChI Key: ZIQNLGGIQBUFIR-UHFFFAOYSA-N
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Description

5-[(2,4-Difluorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluorophenoxy and methylbenzyl groups attached to a furan ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Difluorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-difluorophenol with a suitable alkylating agent to form 2,4-difluorophenoxyalkane. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Difluorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy or methylbenzyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2,4-Difluorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-Difluorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Difluorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]-2-furamide is unique due to the presence of both difluorophenoxy and methylbenzyl groups attached to the furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H17F2NO4

Molecular Weight

373.3 g/mol

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-N-[(4-methylphenyl)methoxy]furan-2-carboxamide

InChI

InChI=1S/C20H17F2NO4/c1-13-2-4-14(5-3-13)11-26-23-20(24)19-9-7-16(27-19)12-25-18-8-6-15(21)10-17(18)22/h2-10H,11-12H2,1H3,(H,23,24)

InChI Key

ZIQNLGGIQBUFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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